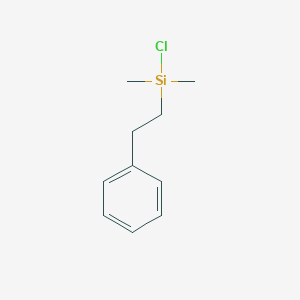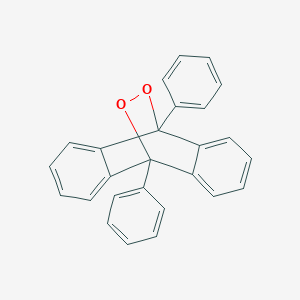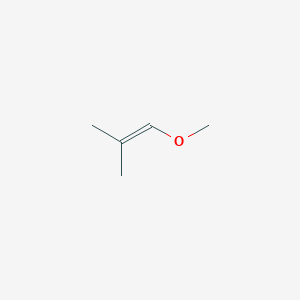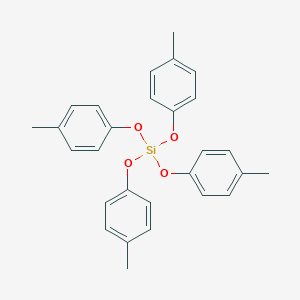
Tetrakis(4-methylphenyl) orthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(4-methylphenyl) orthosilicate, also known as TMPS, is an organosilicon compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in most organic solvents. TMPS is a versatile reagent that is used for the synthesis of various organic and inorganic compounds.
Mécanisme D'action
Tetrakis(4-methylphenyl) orthosilicate reacts with water to form silicic acid, which can then condense to form siloxane bonds. The siloxane bonds can further condense to form silsesquioxane polymers or MOFs. The reaction mechanism of Tetrakis(4-methylphenyl) orthosilicate is complex and depends on various factors such as pH, temperature, and the presence of other reagents.
Effets Biochimiques Et Physiologiques
Tetrakis(4-methylphenyl) orthosilicate does not have any direct biochemical or physiological effects as it is not used as a drug. However, it is important to handle Tetrakis(4-methylphenyl) orthosilicate with care as it is a toxic and flammable liquid. It can cause skin and eye irritation and can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrakis(4-methylphenyl) orthosilicate has several advantages for lab experiments. It is a versatile reagent that can be used for the synthesis of a wide range of compounds. It is also relatively easy to handle and has a long shelf life. However, Tetrakis(4-methylphenyl) orthosilicate has some limitations as well. It is a toxic and flammable liquid that requires careful handling. It can also react with water and other reagents, which can complicate the reaction mechanism.
Orientations Futures
There are several future directions for the use of Tetrakis(4-methylphenyl) orthosilicate in scientific research. One potential application is in the synthesis of new silsesquioxane polymers with improved properties such as higher thermal stability and mechanical strength. Another potential application is in the synthesis of new MOFs with enhanced gas storage and separation properties. Tetrakis(4-methylphenyl) orthosilicate can also be used in the synthesis of new materials for drug delivery and catalysis. Overall, Tetrakis(4-methylphenyl) orthosilicate is a versatile reagent that has potential applications in various fields of scientific research.
Méthodes De Synthèse
Tetrakis(4-methylphenyl) orthosilicate can be synthesized by the reaction of tetraethyl orthosilicate (TEOS) with 4-methylphenol in the presence of a catalyst such as hydrochloric acid. The reaction takes place at room temperature and the product is obtained in high yield. The chemical equation for the synthesis of Tetrakis(4-methylphenyl) orthosilicate is as follows:
TEOS + 4-methylphenol → Tetrakis(4-methylphenyl) orthosilicate + ethanol
Applications De Recherche Scientifique
Tetrakis(4-methylphenyl) orthosilicate is widely used in scientific research for the synthesis of various organic and inorganic compounds. It is used as a reagent in the preparation of silsesquioxane polymers, which have potential applications in nanotechnology, catalysis, and drug delivery. Tetrakis(4-methylphenyl) orthosilicate is also used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. Tetrakis(4-methylphenyl) orthosilicate is a versatile reagent that can be used for the synthesis of a wide range of compounds.
Propriétés
Numéro CAS |
16714-41-3 |
|---|---|
Nom du produit |
Tetrakis(4-methylphenyl) orthosilicate |
Formule moléculaire |
C28H28O4Si |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
tetrakis(4-methylphenyl) silicate |
InChI |
InChI=1S/C28H28O4Si/c1-21-5-13-25(14-6-21)29-33(30-26-15-7-22(2)8-16-26,31-27-17-9-23(3)10-18-27)32-28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
Clé InChI |
QVRHUEBADCVHJB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |
Autres numéros CAS |
16714-41-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



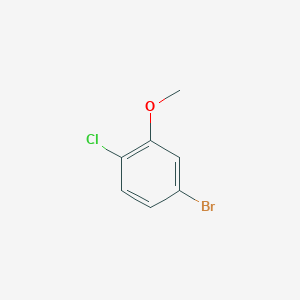
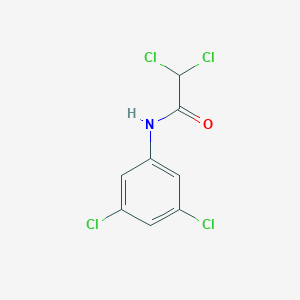
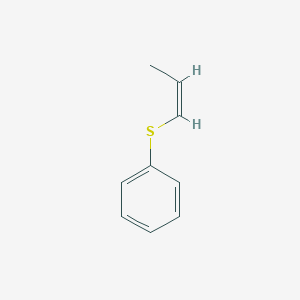
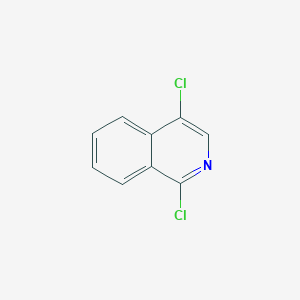
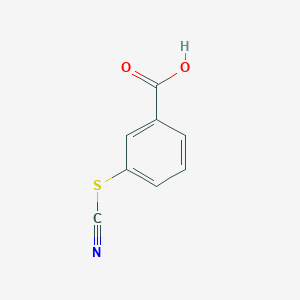
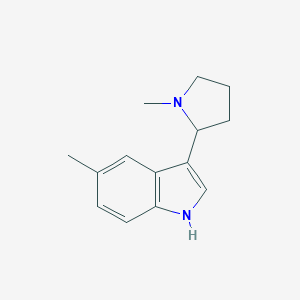
![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
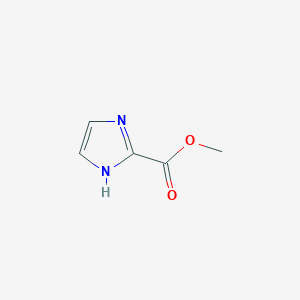
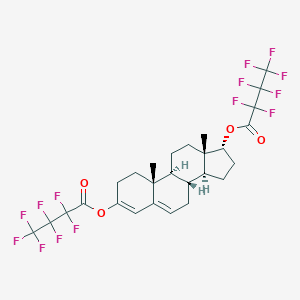
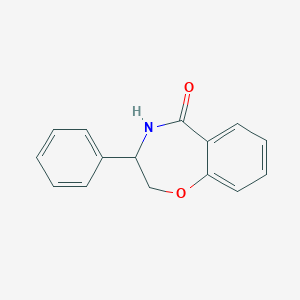
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
